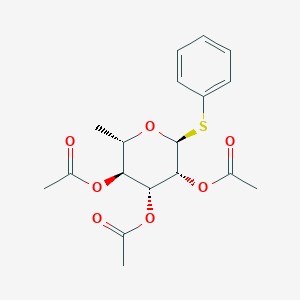

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a synthetic carbohydrate derivative with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is primarily used in carbohydrate chemistry and structural studies due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside typically involves the acetylation of a thiorhamnopyranoside precursor. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with different protective groups.

Applications De Recherche Scientifique

1. Antimicrobial Properties

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside has been investigated for its antimicrobial properties. Research indicates that compounds with thiosugar moieties exhibit enhanced activity against various bacteria and fungi due to their ability to interfere with microbial cell wall synthesis and function .

2. Glycobiology Applications

In glycobiology, this compound serves as a valuable building block for synthesizing glycopeptides and glycoproteins. Its thioether group allows for unique interactions in biological systems, making it useful in studying glycan-protein interactions .

3. Drug Development

The structural features of this compound make it a candidate for drug development targeting specific glycan-related pathways. Its ability to modulate immune responses through glycan recognition can be pivotal in designing therapeutics for autoimmune diseases and cancer .

Case Studies

Mécanisme D'action

The mechanism of action of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparaison Avec Des Composés Similaires

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is unique due to its specific acetylation pattern and thioether linkage. Similar compounds include:

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside: Used in glycosylation reactions.

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Another acetylated thiosugar used in carbohydrate synthesis.

Activité Biologique

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside (CAS RN: 108740-74-5) is a glycosylated compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a thiorhamnopyranoside backbone with three acetyl groups and a phenyl substituent. The presence of the sulfur atom in the thiorhamnopyranoside structure is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various glycosides, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 50-200 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

This antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxicity and Anti-Cancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. In contrast, normal human fibroblast cells exhibited significantly higher resistance to the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 35 |

| Normal Fibroblasts | >100 |

The mechanism of action appears to involve apoptosis induction through mitochondrial pathway activation, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It was shown to inhibit glycosyltransferase activity in vitro, which is crucial for glycan biosynthesis. This inhibition could have implications for modulating glycan-related diseases and conditions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy reported that this compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

- Cytotoxicity Assessment : In a comparative study involving multiple glycosides published in Cancer Letters, this compound was found to be one of the most effective compounds against MCF-7 cells among tested derivatives.

Propriétés

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-VVRBALCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.